molecular formula C17H23N3O5 B2922634 1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-ethyl-3-(2-hydroxyethyl)urea CAS No. 895415-69-7

1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-ethyl-3-(2-hydroxyethyl)urea

Cat. No.: B2922634
CAS No.: 895415-69-7
M. Wt: 349.387
InChI Key: FWJQMLBKOWXOTO-UHFFFAOYSA-N
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Description

1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-ethyl-3-(2-hydroxyethyl)urea is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a complex structure that includes a benzodioxin ring, a pyrrolidinone ring, and a urea moiety, making it an interesting subject for chemical research and development.

Scientific Research Applications

    Medicinal Chemistry: The compound can be explored for its potential as a drug candidate, particularly in the treatment of neurological disorders, cancer, and infectious diseases.

    Pharmacology: Studies can be conducted to investigate the compound’s pharmacokinetics, pharmacodynamics, and toxicity profiles.

    Materials Science: The compound’s unique structure may make it suitable for use in the development of novel materials, such as polymers and nanomaterials.

    Biological Research: The compound can be used as a tool to study various biological processes, including enzyme inhibition, receptor binding, and signal transduction.

Mechanism of Action

Target of Action

Compounds with similar structures have been reported to interact with proteins such asurease and FtsZ , which play crucial roles in bacterial metabolism and cell division, respectively.

Mode of Action

The exact mode of action of this compound is currently unknown. Similar compounds have been reported to exhibitfluorescence quenching and inhibition of oxidative stress . These mechanisms typically involve the compound binding to its target, altering the target’s function, and leading to downstream effects.

Biochemical Pathways

Related compounds have been shown to affect theWnt/β-catenin pathway , which is involved in cell growth and differentiation.

Result of Action

Related compounds have been reported to suppresshydrogen peroxide-induced apoptosis and attenuate activated caspase signaling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-ethyl-3-(2-hydroxyethyl)urea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Synthesis of the Pyrrolidinone Ring: The pyrrolidinone ring can be formed by the reaction of an appropriate amine with a diketone, followed by cyclization under acidic or basic conditions.

    Coupling of the Benzodioxin and Pyrrolidinone Rings: The benzodioxin and pyrrolidinone rings can be coupled through a series of reactions involving halogenation, nucleophilic substitution, and reduction.

    Formation of the Urea Moiety: The final step involves the reaction of the intermediate compound with ethyl isocyanate and 2-hydroxyethylamine to form the urea moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This could include the use of advanced catalysts, continuous flow reactors, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-ethyl-3-(2-hydroxyethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

    1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-ethylurea: A simpler analog lacking the pyrrolidinone ring.

    1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-ylurea: A compound similar in structure but without the ethyl and hydroxyethyl groups.

    3-ethyl-3-(2-hydroxyethyl)urea: A compound containing the urea moiety but lacking the benzodioxin and pyrrolidinone rings.

Uniqueness

1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-ethyl-3-(2-hydroxyethyl)urea is unique due to its combination of structural features, which may confer distinct chemical and biological properties

Properties

IUPAC Name

3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-ethyl-1-(2-hydroxyethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O5/c1-2-19(5-6-21)17(23)18-12-9-16(22)20(11-12)13-3-4-14-15(10-13)25-8-7-24-14/h3-4,10,12,21H,2,5-9,11H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWJQMLBKOWXOTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)C(=O)NC1CC(=O)N(C1)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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